molecular formula C20H21N3O4S2 B295203 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B295203
M. Wt: 431.5 g/mol
InChI Key: YWAOJAIUOXJNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thieno[2,3-d]pyrimidine derivative that has been synthesized using a unique method.

Mechanism of Action

The mechanism of action of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide involves the inhibition of various enzymes and proteins that are essential for cancer cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and repair. Additionally, this compound also inhibits the activity of various kinases, including AKT and ERK, which play a crucial role in cancer cell survival and proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide have been extensively studied. This compound has been shown to induce apoptosis (cell death) in cancer cells by activating various apoptotic pathways. Additionally, this compound also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is its potent anti-cancer activity and its ability to inhibit various enzymes and proteins that are essential for cancer cell proliferation and survival. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in lab experiments.

Future Directions

There are several future directions for the research and development of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide. One of the primary directions is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in various cancer types. Finally, the potential applications of this compound in other fields, such as neurodegenerative diseases, should also be explored.
In conclusion, 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide is a compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. This compound has potent anti-cancer activity, inhibits various enzymes and proteins essential for cancer cell proliferation and survival, and has the potential to be used in the treatment of neurodegenerative diseases. Further research is needed to optimize the synthesis method, determine the optimal dosage and administration, and explore the potential applications of this compound in other fields.

Synthesis Methods

The synthesis of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide involves a multi-step process. The first step involves the condensation of 2,5-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with thiourea and allyl bromide to form the thieno[2,3-d]pyrimidine derivative. Finally, the compound is acetylated using acetic anhydride to obtain the desired product.

Scientific Research Applications

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide has shown promising results in various scientific research applications. One of the primary applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H21N3O4S2/c1-5-8-23-19(25)14-9-12(2)29-18(14)22-20(23)28-11-17(24)21-15-10-13(26-3)6-7-16(15)27-4/h5-7,9-10H,1,8,11H2,2-4H3,(H,21,24)

InChI Key

YWAOJAIUOXJNKZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=C(C=CC(=C3)OC)OC

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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